molecular formula C11H6F3NO4 B1386592 3-[4-(Trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxylic acid CAS No. 1038715-08-0

3-[4-(Trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxylic acid

Cat. No.: B1386592
CAS No.: 1038715-08-0
M. Wt: 273.16 g/mol
InChI Key: REDSONQTTHXKLS-UHFFFAOYSA-N
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Description

3-[4-(Trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxylic acid is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an oxazole ring with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic substitution reaction of 4-bromoanisole with potassium trifluoromethanesulfonate (KOCF3SO3) in the presence of copper (I) iodide (CuI) and 18-crown-6 ether . This intermediate can then be further reacted to form the desired oxazole ring and carboxylic acid group through cyclization and oxidation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the oxazole ring.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups to the phenyl ring.

Scientific Research Applications

3-[4-(Trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[4-(Trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The oxazole ring can participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethoxy-substituted phenyl derivatives and oxazole-containing molecules. Examples include:

Uniqueness

3-[4-(Trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxylic acid is unique due to the combination of its trifluoromethoxy group and oxazole ring, which confer distinct chemical and physical properties. This combination enhances its potential for diverse applications in research and industry, making it a valuable compound for further study and development.

Biological Activity

Overview

3-[4-(Trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxylic acid is an organic compound characterized by a trifluoromethoxy group and an oxazole ring. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. The trifluoromethoxy group enhances lipophilicity and stability, facilitating interaction with biological targets.

PropertyValue
Molecular Formula C₁₁H₆F₃NO₄
Molecular Weight 273.16 g/mol
CAS Number 1038715-08-0

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Lipophilicity : The trifluoromethoxy group increases the compound's ability to penetrate biological membranes.
  • Hydrogen Bonding : The oxazole ring can form hydrogen bonds with target proteins, influencing their activity and function.

Antimicrobial Activity

Research indicates that compounds containing oxazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxazole can effectively inhibit the growth of various bacterial strains:

  • E. coli : Exhibited notable inhibition at concentrations below 100 μg/mL.
  • S. aureus : Similar antimicrobial efficacy was observed against this pathogen .

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines such as HeLa and A549. The compound's effectiveness is linked to its ability to induce apoptosis in cancer cells:

  • Cytotoxicity Assays : Concentrations above 100 μg/mL resulted in significant decreases in cell viability, indicating dose-dependent toxicity .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. Preliminary findings suggest that it may inhibit pro-inflammatory cytokines, potentially making it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

  • In Vitro Characterization :
    • A study focused on the synthesis and characterization of novel oxazole derivatives found that compounds similar to this compound showed promising results in inhibiting fatty acid amide hydrolase (FAAH), a target implicated in pain and inflammation pathways .
  • Comparative Analysis :
    • When compared to other oxazole derivatives, this compound demonstrated superior activity against certain cancer cell lines, highlighting its potential as a lead compound for further development .
  • Mechanistic Insights :
    • Further research into the mechanism revealed that the trifluoromethoxy group enhances binding affinity to target proteins involved in metabolic processes, which may explain its varied biological effects .

Properties

IUPAC Name

3-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO4/c12-11(13,14)18-7-3-1-6(2-4-7)8-5-9(10(16)17)19-15-8/h1-5H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDSONQTTHXKLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)C(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(Trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxylic acid
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3-[4-(Trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxylic acid
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3-[4-(Trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxylic acid

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